molecular formula C18H18BrNO3 B4303022 2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid

2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid

Cat. No. B4303022
M. Wt: 376.2 g/mol
InChI Key: OUIXJHZONLMAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in extracellular matrix degradation. MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, cancer metastasis, and inflammation. BB-94 has been extensively studied for its potential therapeutic applications in various diseases, especially cancer.

Mechanism of Action

2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid exerts its inhibitory effect on MMPs by binding to the catalytic zinc ion in the active site of the enzyme. This prevents the enzyme from cleaving its substrate, which is usually a component of the extracellular matrix. 2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid has a broad-spectrum inhibitory activity against various MMPs, but it also exhibits selectivity towards certain MMPs, depending on their structure and substrate specificity.
Biochemical and Physiological Effects:
2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, depending on the target MMP and the biological context. In cancer cells, 2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid has been shown to inhibit cell migration, invasion, and angiogenesis, which are key processes involved in cancer metastasis. 2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammatory diseases, 2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid has several advantages as a research tool, including its broad-spectrum inhibitory activity against MMPs, its selectivity towards certain MMPs, and its ability to penetrate cell membranes and tissues. 2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid has been used in various in vitro and in vivo experiments to investigate the role of MMPs in different biological processes. However, 2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid also has some limitations, including its potential toxicity and off-target effects, which can affect the interpretation of the results. Therefore, it is important to use appropriate controls and alternative methods to confirm the specificity and validity of the results obtained with 2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid.

Future Directions

2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. However, there are still many unanswered questions regarding its mechanism of action, selectivity, and toxicity. Future research directions could include the development of more specific and potent MMP inhibitors, the identification of new MMP targets and substrates, and the investigation of the role of MMPs in other biological processes, such as tissue regeneration and aging. Additionally, the use of 2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid or other MMP inhibitors in combination with other drugs or therapies could enhance their efficacy and reduce their side effects.

Scientific Research Applications

2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid has been widely used as a research tool to study the role of MMPs in various biological processes. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. 2-benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid has been used to investigate the involvement of MMPs in cancer metastasis, angiogenesis, and invasion. It has also been studied for its potential therapeutic applications in inflammatory diseases, such as rheumatoid arthritis and atherosclerosis.

properties

IUPAC Name

2-benzyl-4-(3-bromo-4-methylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-12-7-8-15(11-16(12)19)20-17(21)10-14(18(22)23)9-13-5-3-2-4-6-13/h2-8,11,14H,9-10H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIXJHZONLMAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(CC2=CC=CC=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-4-[(3-bromo-4-methylphenyl)amino]-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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